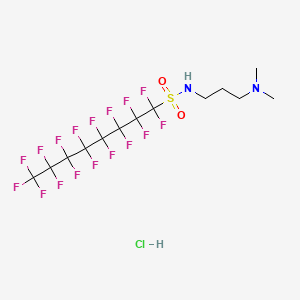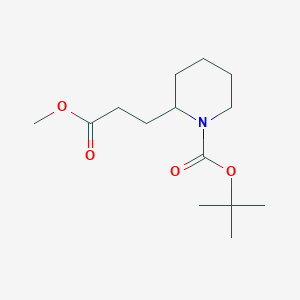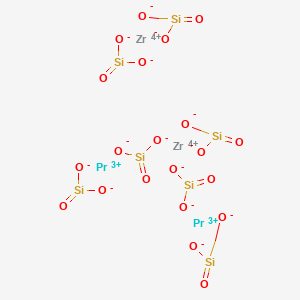
Beta-Hydroxy-3,5-diiodo-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Hydroxy-3,5-diiodo-tyrosine: is a compound that belongs to the class of iodothyronines, which are derivatives of the amino acid tyrosine. This compound is structurally characterized by the presence of two iodine atoms at positions 3 and 5 on the benzene ring, along with a hydroxyl group at the beta position. It is an intermediate in the biosynthesis of thyroid hormones and plays a crucial role in various metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Hydroxy-3,5-diiodo-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by the selective iodination at the 3 and 5 positions of the benzene ring. The hydroxyl group is then introduced at the beta position through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Hydroxy-3,5-diiodo-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxidized and reduced forms of the compound .
Aplicaciones Científicas De Investigación
Beta-Hydroxy-3,5-diiodo-tyrosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex iodothyronines and other biologically active compounds.
Biology: The compound is studied for its role in thyroid hormone biosynthesis and metabolism.
Medicine: Research focuses on its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.
Industry: It is used in the production of diagnostic agents and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Beta-Hydroxy-3,5-diiodo-tyrosine involves its interaction with thyroid hormone receptors and other cellular targets. The compound is incorporated into the thyroid hormone synthesis pathway, where it undergoes further iodination and coupling reactions to form active thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones regulate various metabolic processes by binding to nuclear receptors and modulating gene expression .
Comparación Con Compuestos Similares
3,5-Diiodothyronine (T2): Similar in structure but lacks the beta-hydroxyl group.
3,3’,5-Triiodo-L-thyronine (T3): Contains an additional iodine atom and is a more active thyroid hormone.
Thyroxine (T4): Contains four iodine atoms and is the primary hormone produced by the thyroid gland
Uniqueness: Beta-Hydroxy-3,5-diiodo-tyrosine is unique due to the presence of the beta-hydroxyl group, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C9H9I2NO4 |
|---|---|
Peso molecular |
448.98 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9I2NO4/c10-4-1-3(2-5(11)8(4)14)7(13)6(12)9(15)16/h1-2,6-7,13-14H,12H2,(H,15,16) |
Clave InChI |
RHXLUDQHVPKDCF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)


![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)





![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)

